molecular formula C17H20N2OS2 B2885864 1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1421489-31-7

1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2885864
CAS RN: 1421489-31-7
M. Wt: 332.48
InChI Key: FMFYEJWAXJHODE-UHFFFAOYSA-N
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Description

1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a compound that belongs to the family of piperidine derivatives. This compound has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Hydrogen-bonding Patterns in Enaminones

Research on similar compounds, such as enaminones, has highlighted their unique hydrogen-bonding patterns, characterized by bifurcated intra- and intermolecular hydrogen bonding. These compounds establish a six-membered hydrogen-bonded ring and form centrosymmetric dimers through these hydrogen bonds. Weak C-H...Br interactions further stabilize their crystal structures, indicating potential for structural and pharmaceutical applications due to their specific bonding characteristics (Balderson et al., 2007).

Synthesis and Antiviral Activity

Another relevant study involved the synthesis of 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives, demonstrating significant antiviral activity. These compounds underwent various reactions to produce derivatives with cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, showcasing the potential for developing new antiviral drugs (Attaby et al., 2006).

Microwave Assisted Synthesis and Antibacterial Activity

Compounds containing the piperidine moiety have been synthesized under microwave irradiation, leading to new compounds with significant antibacterial activity. This indicates the potential use of similar compounds in the development of new antibacterial agents (Merugu et al., 2010).

Anticancer Activity of Piperazine-2,6-dione Derivatives

The condensation of iminodiacetic acid with various amines, including thiophen-2-ylmethanamine, led to the synthesis of piperazine-2,6-dione derivatives with good anticancer activity against multiple cancer cell lines. This study opens up avenues for the synthesis of novel compounds with potent anticancer properties (Kumar et al., 2013).

Corrosion Inhibition Efficiency

Research on Schiff bases, including 2-((pyridin-2-ylimino)methyl)phenol, has demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. This suggests that similar compounds could be developed as industrial corrosion inhibitors (Hegazy et al., 2012).

properties

IUPAC Name

1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS2/c20-17(12-15-4-3-11-21-15)19-9-6-14(7-10-19)13-22-16-5-1-2-8-18-16/h1-5,8,11,14H,6-7,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFYEJWAXJHODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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